REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:14])[C:5](F)([O:10]CC)[C:6]([F:9])([F:8])[F:7])[CH3:2].[Sb](F)(F)(F)(F)F>>[F:7][C:6]([F:8])([F:9])[C:5](=[O:10])[C:4]([O:3][CH2:1][CH3:2])=[O:14]
|
Name
|
|
Quantity
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340.3 g
|
Type
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reactant
|
Smiles
|
C(C)OC(C(C(F)(F)F)(OCC)F)=O
|
Name
|
SbF5
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
[Sb](F)(F)(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A nitrogen-flushed
|
Type
|
CUSTOM
|
Details
|
500 ml 3-neck pot, equipped
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(=O)OCC)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |